cEt Phosphoramidite Activation Kinetics vs. Deoxyribonucleoside Phosphoramidites
The activation kinetics of cEt phosphoramidites are significantly slower than those of standard deoxyribonucleoside phosphoramidites. Using in-line mid-IR and rapid NMR spectroscopy, cEt phosphoramidites required a larger excess of activator to achieve complete activation, and even with double the relative activator charge, the observed rate was over 10 times lower [1]. This differential kinetic behavior necessitates extended coupling times or higher activator concentrations during solid-phase synthesis to achieve coupling efficiencies comparable to DNA amidites.
| Evidence Dimension | Activation rate |
|---|---|
| Target Compound Data | Rate over 10 times lower than DNA phosphoramidites, even with 2× activator |
| Comparator Or Baseline | Deoxyribonucleoside phosphoramidites (standard DNA building blocks) |
| Quantified Difference | >10-fold slower activation rate |
| Conditions | In-line mid-IR spectroscopy and rapid NMR spectroscopy; tetrazole or similar activator |
Why This Matters
Procurement and process development teams must account for the slower activation kinetics of cEt G phosphoramidite when designing synthesis protocols, as standard DNA coupling conditions will result in suboptimal stepwise yields and lower full-length product purity.
- [1] Laraman, F.J., et al. Investigating the Activation Kinetics of Phosphoramidites for Oligonucleotide Synthesis. Org. Process Res. Dev. 2022, 26, 764-772. View Source
